Vanadium(II) oxide

Hydrogen storage Catalysis DFT calculations

Correlated-electron oxide research is often constrained by stoichiometrically fixed materials with limited electronic tunability. Vanadium(II) oxide (VO) overcomes this with a wide homogeneity range (VO₀.₇₉-VO₁.₃₀) and a composition-driven metal-to-semiconductor transition near x=1.0, enabling precise resistivity control. • Tunable activation energy (~0.04 eV at x=1.3) for ReRAM & neuromorphic devices • 0.81 eV lower hydrogenation barrier vs. V₂O₃ for MgH₂ hydrogen storage (5.45 wt% after 251 cycles) • NH₃ detection limit: 1 ppb, 10 s response at RT • 99% purity (metals basis); custom compositions available

Molecular Formula VO
OV
Molecular Weight 66.941 g/mol
CAS No. 12037-05-7
Cat. No. B7824446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium(II) oxide
CAS12037-05-7
Molecular FormulaVO
OV
Molecular Weight66.941 g/mol
Structural Identifiers
SMILESO=[V]
InChIInChI=1S/O.V
InChIKeyIBYSTTGVDIFUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium(II) oxide (VO) CAS 12037-05-7: Non‑Stoichiometric Mott–Hubbard Insulator for Correlated‑Electron Research and Energy Applications


Vanadium(II) oxide (VO) is a binary transition‑metal oxide that adopts a distorted rock‑salt (NaCl‑type) cubic structure and exhibits a wide non‑stoichiometric homogeneity range (VO₀.₇₉–VO₁.₃₀) with a high intrinsic concentration of both metal and oxygen vacancies [1]. It is a strongly correlated Mott–Hubbard insulator with antiferromagnetic (AF1) spin alignment and a predicted d³ high‑spin ground electronic state [2]. The combination of variable vacancy content, tuneable electronic properties (metallic/semiconducting transition near x = 1.0), and accessible V²⁺/V³⁺ redox chemistry distinguishes VO from stoichiometrically fixed or higher‑valence vanadium oxides such as VO₂ and V₂O₅ [3].

Non‑stoichiometric rock‑salt structure with wide homogeneity range (VO₀.₇₉–VO₁.₃₀) and high intrinsic vacancy content
Strongly correlated Mott–Hubbard insulator with antiferromagnetic ground state and tuneable electronic properties
Suitable for correlated‑electron research, defect engineering, and energy‑related device studies

Why Vanadium(II) oxide Cannot Be Substituted by Other Vanadium Oxides or Iso‑Structural TiO


Despite sharing the rock‑salt framework with TiO and being a lower‑oxidation‑state member of the vanadium oxide family, VO exhibits a unique composition‑driven metal‑to‑semiconductor transition near stoichiometry (x = 1.0) that is absent in TiO (metallic over the entire homogeneity range) and in higher vanadium oxides such as VO₂ and V₂O₃ (sharp first‑order metal‑insulator transitions) [1]. Its high density of intrinsic vacancies (11–20 %), tuneable magnetic susceptibility, and distinct V²⁺ redox centre lead to fundamentally different electronic transport, catalytic, and electrochemical behaviours [2]. Consequently, assuming interchangeability with VO₂, V₂O₃, or TiO in solid‑state electronics, catalysis, or energy‑storage applications will result in unpredictable performance deviations and loss of the specific correlated‑electron response required for targeted device functionality [3].

VO (This Product)
Composition‑driven metal–semiconductor transition near x=1.0
High density of intrinsic vacancies (11–20%) enabling defect‑tuned functionality
V²⁺/V³⁺ redox centres with distinct catalytic and electrochemical response
Common Substitutes (TiO, VO₂, V₂O₃)
TiO remains metallic over entire homogeneity range; no switching behaviour
VO₂ and V₂O₃ exhibit sharp temperature‑driven metal–insulator transitions, not composition‑controlled
Different valence states and defect chemistry may lead to unpredictable performance deviations in solid‑state devices

Product‑Specific Quantitative Evidence for Vanadium(II) oxide Differentiation


Hydrogenation Energy Barrier: VO vs. V₂O₃ in MgH₂ Storage Catalysis

VO exhibits a significantly lower hydrogenation energy barrier than V₂O₃, directly enhancing the hydrogen‑storage kinetics of MgH₂. Density functional theory (DFT) calculations reveal a barrier of 1.01 eV for VO compared to 1.82 eV for V₂O₃, a 0.81 eV reduction [1]. This difference stems from the formation of abundant strong hydrogenation sites upon the V₂O₃ → VO phase transition, which activates deactivated magnesium and increases the cyclic hydrogen‑storage capacity from 4.28 wt % at the 46th cycle to 5.45 wt % at the 251st cycle [1].

Hydrogenation barrier
Head‑to‑head
VO: 1.01 eV
V₂O₃: 1.82 eV
Δ = 0.81 eV lower for VO
Supports enhanced MgH₂ hydrogen‑storage kinetics
DFT‑calculated; validated in cyclic capacity tests
Hydrogen storage Catalysis DFT calculations

Electrical Transport: Composition‑Driven Metal‑Semiconductor Transition in VO vs. Persistent Metallic TiO

VO undergoes a sharp metal‑to‑semiconductor transition as the oxygen content increases beyond stoichiometry (x > 1.0), a behaviour not observed in isostructural TiO which remains a typical metal with a temperature‑independent resistivity of ~3 × 10⁻³ Ω cm across its entire homogeneity range (TiO₀.₇₅–TiO₁.₃₀) [1]. For VO, the resistivity becomes highly temperature‑ and composition‑dependent for x > 1.0, with an activation energy of ~4 × 10⁻² eV (150–300 K) at x = 1.3 [1]. This contrast enables VO to function as a tuneable resistive element in correlated‑electron devices, whereas TiO cannot provide such switching behaviour [2].

Electrical transport
Head‑to‑head
VO: metal–semiconductor transition at x > 1.0
TiO: metallic for all compositions
Eₐ ≈ 0.04 eV at x = 1.3
Enables composition‑controlled resistive switching
Bulk polycrystalline samples, 150–300 K
Electrical resistivity Metal‑insulator transition Defect chemistry

Magnetic Susceptibility Step Near Stoichiometry: VO vs. Higher Vanadium Oxides

Vanadium(II) oxide exhibits a stepwise increase in specific magnetic susceptibility (by approximately 0.7 × 10⁻⁶ cm³/g) and in lattice constant (by about 0.002 nm) precisely at the stoichiometric composition VO₁.₀₀ [1]. This behaviour is attributed to a concentration‑driven phase transition wherein tetrahedrally coordinated vanadium interstitials form as oxygen vacancies decrease, altering the defect‑ordered superstructure [1]. In contrast, VO₂ and V₂O₃ exhibit sharp magnetic transitions associated with their metal–insulator transitions (MIT) at specific temperatures (340 K for VO₂, ~160 K for V₂O₃) rather than with composition [2].

Magnetic susceptibility step
Class‑level
Δχ ≈ 0.7 × 10⁻⁶ cm³/g
Δa ≈ 0.002 nm
Quantitative stoichiometry diagnostic
Composition‑driven step absent in VO₂/V₂O₃
Magnetic susceptibility Defect ordering Phase transition

Wide Non‑Stoichiometric Homogeneity Range and Vacancy‑Driven Properties: VO vs. VO₂ and V₂O₅

Vanadium(II) oxide can accommodate a remarkably wide oxygen content range from VO₀.₇₉ to VO₁.₃₀ while retaining the cubic rock‑salt structure, corresponding to a total vacancy concentration of 11–20 % [1]. This intrinsic defect tolerance is far broader than that of VO₂ (stable only near VO₂.₀) and V₂O₅ (layered, highly stoichiometric). Within this range, VO transitions from weak temperature‑independent paramagnetism and metallic conductivity (x < 1.0) to stronger temperature‑dependent paramagnetism and semiconducting behaviour (x > 1.0) [2]. The ability to tune electronic and magnetic properties through vacancy concentration alone is a unique differentiator, enabling defect‑engineered functional materials without phase change [3].

Non‑stoichiometry range
Class‑level
VO₀.₇₉–VO₁.₃₀
Vacancy content 11–20%
Enables defect‑engineered property tuning
Retains cubic rock‑salt structure throughout
Non‑stoichiometry Vacancy engineering Electronic structure

Electrochemical Gas Sensing: Sub‑ppb Ammonia Detection with VO Nanowires

Vanadium monoxide (VO) nanowires integrated onto platinum electrodes enable room‑temperature amperometric detection of ammonia down to 1 ppb, with response and recovery times of 10 s and 9 s, respectively [1]. The NH₃ response is approximately six‑fold higher than that of common interfering compounds (CH₄, H₂S, C₃H₆) [1]. The performance is attributed to the ionic V²⁺O²⁻ surface chemistry, defect‑rich structure, and metal‑centred d‑electron availability, which enhance adsorption and lower interfacial resistance [1]. While VO₂ and V₂O₃ are also explored for gas sensing, they typically require elevated temperatures (~200–400 °C) to achieve comparable sensitivity due to their higher electrical conductivity and less polar surfaces [2].

NH₃ detection limit
Cross‑study
VO: 1 ppb at 25 °C
VO₂/V₂O₃: ~1–10 ppm (200–400 °C)
~6× selectivity over interferents
Ultra‑low ppb room‑temperature ammonia sensing
VO nanowire‑modified Pt electrode
Electrochemical sensor Ammonia detection Nanowires

Targeted Application Scenarios for Vanadium(II) oxide Driven by Evidence‑Based Differentiation


Solid‑State Hydrogen Storage Catalyst: Leveraging the VO/V₂O₃ Barrier Advantage

Based on the 0.81 eV lower hydrogenation energy barrier of VO relative to V₂O₃ [1], VO is the preferred catalyst component for enhancing the hydrogen absorption/desorption kinetics of MgH₂‑based storage materials. The phase transition from V₂O₃ to VO during cycling generates abundant strong hydrogenation sites, which directly improves the cyclic capacity retention (5.45 wt % after 251 cycles) [1].

Correlated‑Electron Resistive Switching Devices: Exploiting the Composition‑Driven Metal‑Semiconductor Transition

The unique electrical transport transition from metallic to semiconducting behaviour as the oxygen content of VO crosses x = 1.0, with an activation energy of ~0.04 eV at x = 1.3, makes VO a tunable resistive element for resistive random‑access memory (ReRAM) and neuromorphic oscillators [2]. This behaviour is absent in isostructural TiO, which remains metallic across all compositions [2].

Room‑Temperature Ultra‑Low‑ppb Ammonia Sensors: VO Nanowire‑Modified Electrodes

VO nanowire‑modified electrochemical sensors achieve a detection limit of 1 ppb NH₃ at room temperature with fast response (10 s) and six‑fold selectivity over common interferents [3]. This performance is directly linked to the ionic V²⁺O²⁻ surface and defect‑rich structure of VO, providing a low‑power alternative to heated metal‑oxide sensors based on VO₂ or V₂O₅ [3].

Defect‑Engineered Functional Oxides: Tuning Electronic and Magnetic Properties via Vacancy Concentration

The wide homogeneity range (VO₀.₇₉–VO₁.₃₀) and high intrinsic vacancy content (11–20 %) of VO allow deliberate tuning of electrical conductivity and magnetic susceptibility through controlled annealing or composition variation [4]. This flexibility enables the fabrication of gradient‑property materials and the study of correlated‑electron phenomena across a continuous defect landscape, a capability not afforded by the stoichiometrically constrained VO₂ or V₂O₅ [4].

Application
Selection Property
Validation Focus
Solid‑state hydrogen storage catalysis
Lower hydrogenation energy barrier relative to V₂O₃
Cyclic capacity retention and kinetics in MgH₂ systems
Correlated‑electron resistive switching
Composition‑driven metal–semiconductor transition
Tunable resistivity and activation energy across stoichiometry range
Room‑temperature ultra‑low ppb NH₃ sensing
Sub‑ppb detection with fast response at 25 °C
Selectivity over interferents and room‑temperature operation
Defect‑engineered functional oxides
Wide homogeneity range and high intrinsic vacancy content
Electronic and magnetic property tuning via annealing or composition control
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